2,3-Difluoro-4-iodopyridine
Overview
Description
2,3-Difluoro-4-iodopyridine: is a chemical compound with the molecular formula C5H2F2IN and a molecular weight of 240.98 g/mol . It is a derivative of pyridine, where two hydrogen atoms are replaced by fluorine atoms at positions 2 and 3, and another hydrogen atom is replaced by an iodine atom at position 4. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Halogen Exchange Reaction: One common method for synthesizing 2,3-Difluoro-4-iodopyridine involves the halogen exchange reaction.
Direct Fluorination: Another method involves the direct fluorination of 4-iodopyridine using a fluorinating agent such as Selectfluor® or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogen exchange reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2,3-Difluoro-4-iodopyridine can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various amines.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (mCPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include various substituted pyridines such as 2,3-difluoro-4-aminopyridine or 2,3-difluoro-4-thiopyridine.
Oxidation Products: Oxidation can yield iodopyridine oxides.
Reduction Products: Reduction typically results in the formation of difluoropyridine.
Scientific Research Applications
Chemistry: 2,3-Difluoro-4-iodopyridine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex fluorinated pyridines and other heterocyclic compounds .
Biology and Medicine: In medicinal chemistry, this compound is used in the development of pharmaceuticals. Its fluorinated structure imparts unique properties such as increased metabolic stability and enhanced binding affinity to biological targets .
Industry: The compound is used in the agrochemical industry for the synthesis of herbicides and pesticides. Its fluorinated structure contributes to the efficacy and environmental stability of these products .
Mechanism of Action
The mechanism of action of 2,3-Difluoro-4-iodopyridine is primarily related to its ability to undergo various chemical reactions, making it a versatile intermediate in organic synthesis. The fluorine atoms in the compound increase its electron-withdrawing capacity, which can influence the reactivity and stability of the molecule. In biological systems, the compound can interact with specific enzymes or receptors, modulating their activity through binding interactions .
Comparison with Similar Compounds
2,4-Difluoro-3-iodopyridine: Similar in structure but with different fluorine substitution pattern.
2,6-Difluoro-4-iodopyridine: Another isomer with fluorine atoms at positions 2 and 6.
Uniqueness: 2,3-Difluoro-4-iodopyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of fluorine atoms at positions 2 and 3 enhances its electron-withdrawing ability, making it more reactive in certain chemical reactions compared to its isomers .
Biological Activity
2,3-Difluoro-4-iodopyridine is a fluorinated compound that has garnered attention in medicinal chemistry for its unique biological properties and potential applications in drug development. This article provides a detailed overview of its biological activity, including mechanisms of action, interactions with biomolecules, and relevant case studies.
Chemical Structure and Properties
This compound features two fluorine atoms at positions 2 and 3 and an iodine atom at position 4 of the pyridine ring. This substitution pattern enhances its electron-withdrawing ability, making it more reactive compared to its isomers. The presence of these halogen atoms significantly influences the compound's interactions with biological systems, particularly enzymes and receptors.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity through binding interactions. The electron-withdrawing fluorine atoms increase the compound's reactivity, allowing it to act as either an inhibitor or activator for various enzymes involved in metabolic pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, altering their catalytic activity.
- Receptor Modulation : It may interact with receptors to influence signaling pathways, which can affect cellular responses and metabolic processes.
Biological Activity Overview
Research indicates that this compound exhibits significant potential in several biological contexts:
- Pharmaceutical Development : It serves as an important building block in the synthesis of pharmaceutical compounds due to its ability to enhance metabolic stability and binding affinity.
- Enzyme Interaction : It has been shown to interact with cytochrome P450 enzymes, suggesting implications for drug metabolism.
- Cancer Research : Studies have indicated its role in modulating pathways relevant to cancer cell proliferation and survival, particularly in B-cell lymphoma models .
Case Study 1: BCL6 Inhibition
A study focused on the discovery of inhibitors for B-cell lymphoma 6 (BCL6), an oncogenic driver in diffuse large B-cell lymphoma (DLBCL). Here, derivatives of this compound were evaluated for their ability to degrade BCL6. The study found that modifications to the pyridine structure significantly enhanced potency and selectivity against cancer cells .
Compound | IC50 (nM) | Mechanism |
---|---|---|
CCT372064 | 4.8 | BCL6 inhibition |
CCT373566 | 0.7 | Potent degrader |
Case Study 2: Enzyme Interaction
In a different investigation, the interaction of this compound with cytochrome P450 enzymes was assessed. The compound demonstrated significant inhibition of CYP1A2, highlighting its potential impact on drug metabolism and pharmacokinetics. This interaction could lead to altered efficacy and safety profiles for co-administered drugs.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be contrasted with similar compounds:
Compound | Structure Characteristics | Unique Features |
---|---|---|
This compound | Fluorines at positions 2 and 3 | Enhanced reactivity due to substitution pattern |
2,4-Difluoro-3-iodopyridine | Fluorines at positions 2 and 4 | Different reactivity profile |
2,6-Difluoro-4-iodopyridine | Fluorines at positions 2 and 6 | Distinct properties affecting biological activity |
Properties
IUPAC Name |
2,3-difluoro-4-iodopyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F2IN/c6-4-3(8)1-2-9-5(4)7/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIXBVJWFQNYGJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1I)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F2IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40466207 | |
Record name | 2,3-DIFLUORO-4-IODOPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40466207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
851386-34-0 | |
Record name | 2,3-DIFLUORO-4-IODOPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40466207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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